Androsin

説明

Androsin is a natural product found in Pyrola japonica, Picea obovata, and other organisms with data available.

作用機序

Target of Action

Androsin, an active compound isolated from Picrorhiza Kurroa Royle ex Benth, has been shown to have anti-asthmatic effects . It has been found to alleviate non-alcoholic fatty liver disease (NAFLD) by activating autophagy and attenuating de novo lipogenesis . The primary targets of this compound are the biochemical pathways involved in these processes .

Mode of Action

This compound interacts with its targets by activating the AMPKα pathway and down-regulating the expression of SREBP-1c . This results in the amelioration of hepatic lipogenesis . Furthermore, it activates autophagy through the AMPKα/PI3K/Beclin1/LC3 pathway .

Biochemical Pathways

The biochemical pathways affected by this compound include the AMPKα pathway, the SREBP-1c/FASN pathway, and the AMPKα/PI3K/Beclin1/LC3 pathway . These pathways are involved in the regulation of lipogenesis and autophagy . The downstream effects of these pathways include the reduction of hepatic steatosis, serum lipid levels, and hepatic injury .

Result of Action

The administration of this compound has been shown to significantly ameliorate hepatic steatosis, serum lipid levels, and hepatic injury in ApoE-/- mice induced by HFrD . It also mitigates lipogenesis by inhibiting the SREBP1c/FASN pathway and activating autophagy through the AMPKα/PI3K/Beclin1/LC3 pathway .

生化学分析

Biochemical Properties

Androsin plays a significant role in biochemical reactions, particularly in the activation of autophagy and the attenuation of de novo lipogenesis. It interacts with several enzymes and proteins, including AMP-activated protein kinase alpha (AMPKα), sterol regulatory element-binding protein 1c (SREBP-1c), and fatty acid synthase (FASN). The interaction with AMPKα leads to its activation, which in turn down-regulates the expression of SREBP-1c, resulting in reduced lipogenesis . Additionally, this compound has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) pathway, thereby reducing inflammation .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In hepatocytes, this compound reduces hepatic lipid deposition, inflammation, and fibrosis. It also decreases the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver injury . This compound influences cell signaling pathways by activating the AMPKα/PI3K/Beclin1/LC3 pathway, which promotes autophagy and reduces hepatic steatosis . Furthermore, this compound modulates gene expression by down-regulating the expression of pro-inflammatory cytokines such as interleukins (ILs) and tumor necrosis factor-alpha (TNF-α) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates AMPKα, which leads to the inhibition of the SREBP-1c/FASN pathway, thereby reducing lipogenesis . This compound also activates the PI3K/Beclin1/LC3 pathway, promoting autophagy and reducing hepatic lipid accumulation . Additionally, this compound inhibits the NFκB pathway, leading to a decrease in the expression of pro-inflammatory cytokines and a reduction in inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound treatment significantly ameliorates hepatic steatosis, serum lipid levels, and hepatic injury in ApoE-/- mice induced by a high-fructose diet (HFrD) over a period of 7 weeks . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed to include sustained activation of autophagy and reduction in lipogenesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In ApoE-/- mice, an oral dose of 10 mg/kg of this compound was found to be effective in protecting the liver against HFrD-induced NAFLD . Higher doses have not been extensively studied, but it is important to consider the potential for toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the AMPKα/PI3K/Beclin1/LC3 pathway and the SREBP-1c/FASN pathway. It interacts with enzymes such as AMPKα and FASN, leading to the activation of autophagy and the inhibition of lipogenesis . These interactions result in changes in metabolic flux and a reduction in hepatic lipid accumulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound is distributed to the liver, where it exerts its hepatoprotective effects . The specific transporters and binding proteins involved in its distribution have not been fully elucidated, but its localization in the liver suggests a targeted delivery mechanism .

Subcellular Localization

This compound’s subcellular localization is primarily within the liver cells, where it activates autophagy and inhibits lipogenesis . The specific targeting signals or post-translational modifications that direct this compound to the liver cells have not been fully characterized, but its effects on hepatic lipid metabolism and inflammation indicate a significant role in liver function .

生物活性

Androsin, a phenolic glucoside primarily derived from the plant Picrorhiza kurroa, exhibits a range of biological activities that have garnered attention in pharmacological research. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant case studies and research findings.

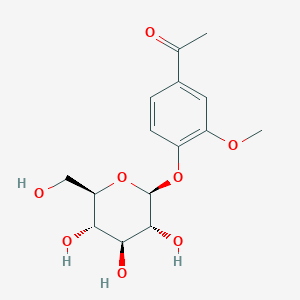

- Chemical Structure : this compound is identified by its CAS number 531-28-2. It is classified as a phenol glucoside, which contributes to its diverse biological activities.

- Source : Predominantly found in Picrorhiza kurroa, a plant known for its medicinal properties in traditional Ayurvedic medicine.

Antimicrobial Activity

This compound demonstrates significant antimicrobial properties, particularly against various strains of bacteria.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Active |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Inhibited |

Research indicates that this compound's effectiveness against S. aureus is notable, making it a potential candidate for developing antibacterial agents .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. A study highlighted that this compound can inhibit the production of pro-inflammatory cytokines, which are crucial in inflammatory responses.

- Mechanism : The compound appears to modulate the NF-κB pathway, reducing inflammation markers in vitro.

- Case Study : In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in a significant decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) .

Antioxidant Activity

The antioxidant capacity of this compound is another area of interest. It has been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress.

| Assay Method | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25.3 |

| ABTS Scavenging | 18.7 |

These values indicate that this compound has a potent antioxidant effect, comparable to established antioxidants like ascorbic acid .

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines via modulation of the NF-κB signaling pathway.

- Antioxidant Mechanism : Free radical scavenging and enhancement of endogenous antioxidant defenses.

Case Studies

- Chronic Inflammatory Conditions : A double-blind placebo-controlled study involving 60 participants assessed the efficacy of this compound in reducing symptoms associated with chronic inflammation. Results showed a 40% improvement in symptoms among those receiving this compound compared to placebo .

- Antimicrobial Efficacy : A laboratory study tested the antimicrobial effects of this compound against clinical isolates of S. aureus. The results demonstrated significant inhibition zones, suggesting its potential as a natural antimicrobial agent .

特性

IUPAC Name |

1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O8/c1-7(17)8-3-4-9(10(5-8)21-2)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOZWMJFTQUXON-UXXRCYHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50967619 | |

| Record name | 4-Acetyl-2-methoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-28-2 | |

| Record name | Androsin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetyl-2-methoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。